(S)-3-(1-Aminoethyl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
JANFAROJEDNQSA-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CNC1=O)N |
Canonical SMILES |
CC(C1=CC=CNC1=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 3 1 Aminoethyl Pyridin 2 1h One and Its Precursors
Retrosynthetic Analysis of the (S)-3-(1-Aminoethyl)pyridin-2(1H)-one Framework
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic bond cleavages are the C-C bond connecting the ethyl group to the pyridinone ring and the C-N bond of the chiral amino group.
Primary Disconnections:
C3-Cα Bond Cleavage: This disconnection simplifies the molecule into a 3-acetylpyridin-2(1H)-one precursor and a source of ammonia (B1221849) or an amino group equivalent. The stereocenter can be introduced through asymmetric reduction of the ketone or by employing a chiral ammonia equivalent.
Cα-N Bond Cleavage: This approach leads to a chiral electrophile, such as a protected (S)-1-chloro or (S)-1-tosyloxyethyl)pyridin-2(1H)-one, and a nucleophilic nitrogen source. Alternatively, it suggests the use of a chiral amine precursor that can be elaborated to the final product.
Pyridinone Ring Formation: A more fundamental disconnection involves the construction of the pyridinone ring itself. This can be envisioned through various cyclization strategies, such as the condensation of a β-keto ester with an enamine or the cyclization of an appropriately substituted acyclic precursor. In this scenario, the chiral aminoethyl side chain would be introduced either before or after the ring formation.
These disconnections pave the way for the exploration of various synthetic strategies, including linear and convergent approaches, which will be discussed in the subsequent sections. The choice of a specific retrosynthetic pathway is often guided by the availability of starting materials, the desired efficiency, and the stereochemical control required.
Enantioselective Synthetic Strategies
The establishment of the stereocenter at the Cα position of the aminoethyl group is the most critical aspect of the synthesis of this compound. Several enantioselective methods can be employed to achieve this.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are reusable chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is cleaved and can be recovered. For the synthesis of the target molecule, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a carboxylic acid precursor of the pyridinone side chain. researchgate.net
A plausible route would involve the acylation of a chiral auxiliary with a pyridin-2(1H)-one-3-acetic acid derivative. The resulting imide can then undergo diastereoselective α-alkylation or amination to install the aminoethyl moiety with high stereocontrol. Subsequent removal of the auxiliary would furnish the desired enantiomerically enriched product.
| Step | Description | Key Reagents/Conditions | Expected Outcome |
| 1 | Acylation of Chiral Auxiliary | Pyridin-2(1H)-one-3-acetic acid, Chiral Auxiliary (e.g., Evans oxazolidinone), Coupling agent (e.g., DCC) | Chiral imide intermediate |
| 2 | Diastereoselective Electrophilic Amination | Strong base (e.g., LDA), Electrophilic nitrogen source (e.g., di-tert-butyl azodicarboxylate) | Diastereomerically enriched protected amine |
| 3 | Cleavage of Chiral Auxiliary | Hydrolysis (e.g., LiOH/H2O2) | Enantiomerically enriched protected amino acid derivative |
| 4 | Decarboxylation and Deprotection | - | This compound |
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the chiral product.
Asymmetric C-C Bond Formation:
A key strategy involves the asymmetric addition of a nucleophile to a 3-vinylpyridin-2(1H)-one precursor. For instance, a rhodium-catalyzed asymmetric 1,4-addition of a nitrogen nucleophile could establish the chiral center. acs.org Alternatively, an asymmetric hydrogenation of a 3-(1-iminoethyl)pyridin-2(1H)-one derivative, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), would yield the desired amine with high enantioselectivity.
Asymmetric C-N Bond Formation:
Direct asymmetric amination of a 3-ethylpyridin-2(1H)-one precursor at the α-position is a challenging but potentially efficient route. This could be approached through transition-metal-catalyzed C-H amination, although achieving high enantioselectivity at a benzylic-like position can be difficult.
| Catalytic Approach | Substrate | Catalyst System | Key Transformation |
| Asymmetric Hydrogenation | 3-(1-Iminoethyl)pyridin-2(1H)-one | [Rh(COD)Cl]2 / Chiral Phosphine Ligand | Reduction of C=N bond |
| Asymmetric Conjugate Addition | 3-Vinylpyridin-2(1H)-one | Rhodium / Chiral Diene Ligand | 1,4-addition of a nitrogen nucleophile |
Chemoenzymatic Synthetic Routes
Enzymes are highly selective catalysts that can be employed for the synthesis of chiral molecules under mild conditions. For the preparation of this compound, lipases and transaminases are particularly relevant.
Lipase-Catalyzed Kinetic Resolution:
A racemic mixture of 3-(1-aminoethyl)pyridin-2(1H)-one can be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.net The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The acylated and unreacted amines can then be separated. The enantiomeric excess of the unreacted (S)-amine is typically high at around 50% conversion. researchgate.net
Transaminase-Mediated Asymmetric Synthesis:
A more direct chemoenzymatic approach involves the use of a transaminase. A prochiral ketone, 3-acetylpyridin-2(1H)-one, can be converted directly to the (S)-amine by a stereoselective transamination reaction using an (S)-selective transaminase and an amine donor like isopropylamine. This method is highly efficient and can produce the target molecule with very high enantiomeric excess.
| Enzyme | Substrate | Reaction Type | Product |
| Lipase (e.g., CALB) | Racemic 3-(1-Aminoethyl)pyridin-2(1H)-one | Kinetic Resolution (Acylation) | This compound and (R)-N-acetyl-3-(1-aminoethyl)pyridin-2(1H)-one |
| (S)-Transaminase | 3-Acetylpyridin-2(1H)-one | Asymmetric Amination | This compound |
Diastereoselective Synthesis and Subsequent Resolution of Enantiomers
This classical approach involves reacting a racemic precursor with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography.
For example, racemic 3-(1-aminoethyl)pyridin-2(1H)-one can be reacted with a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to form diastereomeric salts. google.com Fractional crystallization of the salt mixture can lead to the isolation of one diastereomer in high purity. Subsequent treatment of the purified diastereomeric salt with a base will liberate the desired enantiomerically pure amine.
| Step | Description | Key Reagents | Separation Method |
| 1 | Salt Formation | Racemic amine, Chiral resolving acid (e.g., tartaric acid) | - |
| 2 | Diastereomer Separation | Diastereomeric salt mixture | Fractional Crystallization |
| 3 | Liberation of Free Amine | Purified diastereomeric salt, Base (e.g., NaOH) | Extraction |
Convergent and Divergent Synthetic Pathways to Substituted Pyridin-2(1H)-ones
The synthesis of libraries of substituted pyridin-2(1H)-ones for structure-activity relationship (SAR) studies often employs convergent or divergent strategies. beilstein-journals.org
Convergent Synthesis:
In a convergent approach, different fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. For substituted pyridin-2(1H)-ones, this could involve the synthesis of a functionalized pyridine (B92270) precursor and a separate side-chain component, which are then joined, for example, via a cross-coupling reaction. This strategy is efficient for creating diversity around the point of coupling.
Divergent Synthesis:
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different final products. For instance, a key intermediate such as 3-acetyl-pyridin-2(1H)-one can be used as a starting point. The acetyl group can be modified in numerous ways (reduction, amination, alkylation, etc.) to generate a library of 3-substituted pyridin-2(1H)-ones. This approach is highly effective for exploring the chemical space around a specific position of the core scaffold.
| Strategy | Description | Application to Pyridin-2(1H)-ones |
| Convergent | Synthesis of molecular fragments followed by their assembly. | Coupling of a pre-functionalized pyridinone core with various side chains. |
| Divergent | Elaboration of a common intermediate into a library of analogues. | Modification of a functional group on a pyridinone scaffold to introduce diversity. |
Cyclization Reactions for Pyridin-2(1H)-one Ring Construction
The formation of the pyridin-2(1H)-one scaffold is a critical first step in the synthesis of the target molecule. Various cyclization strategies have been developed to construct this heterocyclic core, often employing readily available starting materials.
One effective method involves the intramolecular cyclization of amides derived from β-enamino ketones . This approach has been demonstrated in the synthesis of 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones, where N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides undergo cyclization in the presence of a base. While this specific example leads to different substitution patterns, the underlying principle of intramolecular condensation of an appropriately functionalized acyclic precursor is a versatile strategy for pyridinone synthesis.
Another powerful technique is the tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization . This one-pot, three-component reaction utilizes 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and cyclic secondary amines to efficiently generate fully substituted pyridin-2(1H)-ones. This methodology offers a high degree of molecular complexity from simple starting materials in a single synthetic operation.
Furthermore, the reaction of β-keto amides with malononitrile provides a divergent route to polyfunctionalized 2-pyridones. The reaction conditions can be tuned to selectively produce different isomers. The mechanism involves an initial Knoevenagel condensation, followed by intramolecular nucleophilic cyclization of the resulting intermediate.
A summary of representative cyclization reactions for pyridin-2(1H)-one synthesis is presented in the table below.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide | Basic media | 3-Phenyl-4,6-dimethylpyridin-2(1H)-one | |
| 1-Acetyl-1-carbamoyl cyclopropane, malononitrile, amine | One-pot reaction | Fully substituted pyridin-2(1H)-ones | rsc.org |
| β-keto amides, malononitrile | Et3N or tBuOK | Polyfunctionalized 2-pyridones |
Introduction of the Chiral Aminoethyl Side Chain
The stereoselective introduction of the (S)-1-aminoethyl group at the 3-position of the pyridin-2(1H)-one ring is the most critical and challenging step in the synthesis of the target molecule. Several asymmetric strategies can be envisioned, primarily involving the transformation of a suitable precursor such as 3-acetylpyridin-2(1H)-one.
Asymmetric Reduction of a Prochiral Ketone:
A common and effective strategy for establishing a chiral center is the asymmetric reduction of a prochiral ketone. In this context, 3-acetylpyridin-2(1H)-one serves as a key intermediate. The synthesis of this precursor can be achieved through various routes, including the reaction of 3-cyanopyridine-2(1H)-thiones with methyllithium. researchgate.net Once obtained, the ketone can be subjected to asymmetric reduction using chiral catalysts or reagents to stereoselectively form the corresponding alcohol, which can then be converted to the amine with retention or inversion of configuration.
For instance, rhodium-catalyzed asymmetric hydrogenation of N-benzylated 3-substituted pyridinium (B92312) salts has been shown to produce chiral piperidines with high enantiomeric excess. unimi.itnih.gov While this applies to the reduction of the entire pyridine ring, similar catalytic systems employing chiral phosphine ligands could potentially be adapted for the enantioselective reduction of the ketone functionality on the pyridinone ring.
Biocatalytic Asymmetric Amination:
An increasingly popular and environmentally benign approach is the use of enzymes, particularly transaminases, for the asymmetric synthesis of chiral amines. nih.gov Transaminases can catalyze the direct conversion of a ketone to an amine by transferring an amino group from a donor molecule, such as isopropylamine, with high enantioselectivity.
The application of a set of (R)- and (S)-selective transaminases for the biocatalytic amination of various pyridyl-alkanones has been investigated, demonstrating the feasibility of producing enantiopure pyridylalkylamines. researchgate.netasturias.es An engineered (R)-selective transaminase has also been developed for the asymmetric synthesis of (R)-3-aminobutanol, showcasing the power of protein engineering to tailor enzyme activity for specific substrates. nih.gov Similarly, an (S)-selective transaminase could be employed or engineered for the asymmetric synthesis of this compound from 3-acetylpyridin-2(1H)-one. This biocatalytic approach offers high selectivity and operates under mild reaction conditions.
The following table summarizes potential asymmetric methods for introducing the chiral aminoethyl side chain.
| Precursor | Method | Key Reagents/Catalysts | Product Configuration |
| 3-Acetylpyridin-2(1H)-one | Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts with phosphine ligands | (S) or (R) |
| 3-Acetylpyridin-2(1H)-one | Biocatalytic Asymmetric Amination | (S)-selective Transaminase, amine donor | (S) |
Novel Reaction Methodologies in Pyridin-2(1H)-one Synthesis
The field of heterocyclic synthesis is continually evolving, with new methodologies emerging that offer improved efficiency, selectivity, and substrate scope. For the synthesis of pyridin-2(1H)-ones, several novel approaches have been reported.
Transition-Metal Catalyzed Cyclizations:
Transition-metal catalysis has opened new avenues for the construction of complex heterocyclic systems. For instance, a palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids has been developed for the de novo synthesis of polysubstituted 3-hydroxypyridines. mdpi.com While this leads to a 3-hydroxy substituent, the principle of using transition metals to orchestrate complex cyclizations is a promising area for the development of new routes to 3-substituted pyridinones.
Ionic Hydrogenation for Deprotection and Ring Formation:
A novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones has been developed that utilizes the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. nih.gov This method provides a mild and efficient way to unmask the pyridinone moiety at a late stage of the synthesis, which can be advantageous for complex molecule construction.
One-Pot Multi-component Reactions:
As mentioned in section 2.3.1, one-pot multi-component reactions are highly efficient for building molecular complexity. The development of new multi-component reactions that allow for the direct incorporation of the desired functionalities, including a precursor to the chiral aminoethyl side chain, remains an active area of research. For example, an efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones has been achieved via a tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. rsc.org
These novel methodologies highlight the ongoing efforts to develop more sophisticated and practical routes to pyridin-2(1H)-one derivatives. The application of these and future innovations will undoubtedly facilitate the synthesis of complex targets such as this compound.
Chemical Transformations and Derivatization of S 3 1 Aminoethyl Pyridin 2 1h One
Functionalization of the Pyridin-2(1H)-one Core
The pyridin-2(1H)-one scaffold is amenable to a range of substitution reactions, enabling the introduction of various functional groups onto both the nitrogen and carbon atoms of the ring.
N-Substitution Reactions (e.g., N-Alkylation, N-Arylation)
The nitrogen atom of the pyridin-2(1H)-one ring can be readily functionalized through alkylation and arylation reactions. However, a common challenge in the alkylation of pyridin-2-ones is the competition between N-alkylation and O-alkylation, leading to the formation of 2-alkoxypyridines. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent employed.
N-Alkylation:
Selective N-alkylation of pyridin-2-ones can be achieved under specific conditions. For instance, the use of sodium salts of pyridin-2-ones generally favors N-alkylation, while silver salts tend to promote O-alkylation. sciforum.net Microwave-assisted one-pot synthesis has also been reported as an efficient method for the selective N-alkylation of 2-pyridones. sciforum.netmdpi.com In a study on 3,5-disubstituted pyridin-2(1H)-ones, regioselective N-methylation was accomplished using methyl iodide and silver carbonate in acetonitrile (B52724) under microwave irradiation, yielding the N-methylated product in high yield. nih.gov The use of organometallic reagents, such as those of lithium, magnesium, and zinc, can also lead to N-alkylation of the pyridine (B92270) ring. nih.gov
The presence of substituents on the pyridinone ring can also direct the selectivity of alkylation. For 4-(trihalomethyl)pyrimidin-2(1H)-ones, the substituent at the 6-position of the pyrimidine (B1678525) ring was found to drive the selectivity towards either N- or O-alkylation. nih.gov
| Reagent/Conditions | Outcome | Reference(s) |
| Methyl iodide, Silver carbonate, Acetonitrile (microwave) | Regioselective N-methylation | nih.gov |
| Sodium salts of pyridin-2-ones | Favors N-alkylation | sciforum.net |
| Silver salts of pyridin-2-ones | Favors O-alkylation | sciforum.net |
| Organometallic reagents (Li, Mg, Zn) | N-alkylation | nih.gov |
N-Arylation:
Metal-free N-arylation of pyridin-2-ones can be achieved using diaryliodonium salts, with the selectivity for N- versus O-arylation being dependent on the base used. nih.govresearchgate.net For example, using N,N-diethylaniline in fluorobenzene (B45895) selectively produces N-arylated products. nih.gov Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, have also been employed for the N-arylation of related heterocyclic systems like 1,2,4-oxadiazin-5(6H)-ones using diaryliodonium salts. rsc.org
| Reagent/Conditions | Outcome | Reference(s) |
| Diaryliodonium salts, N,N-diethylaniline, Fluorobenzene | Selective N-arylation | nih.govresearchgate.net |
| Diaryliodonium salts, Quinoline, Chlorobenzene | Selective O-arylation | nih.govresearchgate.net |
| Diaryliodonium salts, CuI, DIPEA, Toluene | N-arylation of 1,2,4-oxadiazin-5(6H)-ones | rsc.org |
Regioselective C-H Functionalization (e.g., Arylation, Alkylation)
Direct functionalization of the carbon-hydrogen bonds of the pyridinone ring represents an efficient strategy for introducing molecular complexity.
C-H Arylation:
Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of aryl-substituted pyridinones. While specific examples on (S)-3-(1-Aminoethyl)pyridin-2(1H)-one are not extensively documented, related systems demonstrate the feasibility of this transformation. For instance, palladium-catalyzed C-H arylation has been successfully applied to benzophospholes and pyrenes. rsc.orgnih.gov The regioselectivity of such reactions is often directed by substituents on the ring or by the specific ligand and catalyst system employed. For example, palladium-catalyzed direct C-H arylation on the C2 and C3 positions of the thiophene (B33073) ring in thieno-pyridines has been reported. mdpi.com Furthermore, a C4-selective arylation of pyridines has been developed using N-aminopyridinium salts. researchgate.net
C-H Alkylation:
Regioselective C-H alkylation of pyridines can be challenging but has been achieved using various methodologies. A rhodium(I)-catalyzed alkylation of pyridines and quinolines via C-H bond activation has been reported. nih.gov Additionally, a regiodivergent alkylation of pyridines, controlled by the nature of alkyllithium clusters, allows for selective functionalization. acs.org A practical and regioselective synthesis of C4-alkylated pyridines has also been developed using a maleate-derived blocking group in a Minisci-type reaction. chemrxiv.org
Halogenation and Other Electrophilic Aromatic Substitution Reactions
The pyridinone ring can undergo electrophilic aromatic substitution reactions, with halogenation being a key transformation for further derivatization.
Halogenation:
The electron-rich nature of the pyridin-2(1H)-one ring facilitates electrophilic substitution. However, the pyridine nucleus itself is generally electron-deficient and requires harsh conditions for such reactions. A notable strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.govchemrxiv.org This method allows for the introduction of iodo, bromo, and chloro substituents at the 3-position under mild conditions and is compatible with a range of functional groups. nih.govchemrxiv.org This approach is particularly relevant for the functionalization of the C5 position of the pyridin-2(1H)-one core of the title compound, which is equivalent to the 3-position of a simple pyridine.
Reactions Involving the Chiral Aminoethyl Side Chain
The chiral aminoethyl side chain provides a primary amine and an alkyl chain, both of which can be chemically modified.
Amine Functionalization (e.g., Acylation, Sulfonylation)
The primary amine of the (S)-1-aminoethyl group is a nucleophilic center that can readily undergo acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These transformations are fundamental in altering the physicochemical properties of the molecule.
Acylation:
Acylation of primary amines is a common and generally high-yielding reaction. While specific examples with this compound are not detailed in the provided search results, the general reactivity of primary amines suggests that acylation with acyl chlorides or anhydrides in the presence of a base would proceed smoothly.
Sulfonylation:
Similarly, sulfonylation of the primary amine with sulfonyl chlorides in the presence of a base is expected to afford the corresponding sulfonamides. This functionalization is a standard procedure in organic synthesis.
Modifications of the Alkyl Chain
The alkyl portion of the aminoethyl side chain is generally less reactive than the amine or the pyridinone core. However, modifications can be envisaged under specific conditions. While the search results did not provide specific examples of modifications to the alkyl chain of this compound, general principles of organic chemistry suggest that reactions such as radical halogenation could potentially occur at the benzylic-like position, although selectivity might be an issue. More targeted synthetic strategies would likely be required for specific modifications of this part of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. While direct examples of Suzuki-Miyaura coupling on this compound are not extensively documented in the reviewed literature, a closely related analog, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been successfully utilized in such reactions. This serves as a strong precedent for the reactivity of the pyridin-2(1H)-one scaffold.
In a series of reported syntheses, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one was coupled with various pyrimidinyl boronic acids and boronate esters to yield novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones. wikipedia.orgnrochemistry.comrsc.orgnih.gov The reactions were carried out using a palladium catalyst, typically Pd(PPh₃)₂Cl₂, in the presence of a phosphine (B1218219) ligand such as Sphos and a base, most commonly potassium carbonate. wikipedia.orgnrochemistry.comrsc.orgnih.gov A mixed solvent system of tetrahydrofuran (B95107) (THF) and water was found to be effective for this transformation. wikipedia.orgnrochemistry.comrsc.orgnih.gov
The general reaction scheme involves the coupling of the chloro-substituted isoquinolinone with a pyrimidinyl boronic acid or boronate ester in the presence of a palladium catalyst and a base. The yields of these reactions were reported to be in the range of 40-98%, demonstrating the efficiency of this method for introducing pyrimidinyl motifs onto a related heterocyclic core. wikipedia.orgnrochemistry.comrsc.org
The successful application of the Suzuki-Miyaura coupling to a structurally similar isoquinolinone derivative strongly suggests that this compound, if appropriately halogenated (e.g., by introducing a bromine or iodine atom at a suitable position on the pyridine ring), could undergo similar palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl boronic acids. This would provide a versatile route to a wide range of novel derivatives.
Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-Aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Pyrimidinyl Boronic Acids/Esters wikipedia.orgrsc.orgnih.gov
| Coupling Partner (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Yield (%) |
| (2-Methoxypyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | THF / H₂O | 98 |
| (2-Ethoxypyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | THF / H₂O | 95 |
| (2-(Dimethylamino)pyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | THF / H₂O | 88 |
| 2-(Piperidin-1-yl)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | THF / H₂O | 92 |
| 2-Morpholinopyrimidin-5-ylboronic acid pinacol (B44631) ester | Pd(PPh₃)₂Cl₂ / Sphos | K₂CO₃ | THF / H₂O | 75 |
Formation of Polycyclic and Fused Ring Systems Incorporating the this compound Moiety
The structure of this compound, which contains a β-arylethylamine motif (with the pyridinone ring acting as the aryl component), makes it a promising precursor for the synthesis of polycyclic and fused ring systems through intramolecular cyclization reactions. While specific examples utilizing this exact compound are not prevalent in the surveyed literature, established synthetic methodologies for related structures can be extrapolated.
One of the most relevant and powerful methods for the construction of tetrahydroisoquinoline-like fused systems is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a fused, cyclic product. wikipedia.org For this compound, reaction with an aldehyde (R-CHO) under acidic conditions could potentially lead to the formation of a novel tetracyclic fused pyridinone system. The pyridinone ring, being electron-rich, is expected to facilitate the intramolecular cyclization.
Another classical method that could be employed is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a dihydroisoquinoline-like fused system. wikipedia.orgorganic-chemistry.org To apply this to this compound, the primary amine would first need to be acylated to form the corresponding amide. Subsequent treatment with a dehydrating agent could then induce cyclization to afford a fused dihydropyridopyrimidine derivative. The resulting imine can be subsequently reduced to the corresponding fused tetrahydro system.
These proposed transformations highlight the potential of this compound as a building block for the synthesis of complex, polycyclic heterocyclic scaffolds. The resulting fused systems would have a rigidified structure, which is often a desirable feature in the design of biologically active molecules. Further research into these intramolecular cyclization strategies could open up new avenues for the derivatization of this compound.
Table 2: Potential Fused Ring Systems from this compound
| Reaction Name | Reactant(s) | Key Reagents | Potential Product Core Structure |
| Pictet-Spengler Reaction | Aldehyde (R-CHO) | Acid catalyst (e.g., TFA, HCl) | Fused Tetrahydropyridopyrimidine |
| Bischler-Napieralski Reaction | Acylating agent, then dehydrating agent | Acyl chloride/anhydride; POCl₃, P₂O₅ | Fused Dihydropyridopyrimidine |
Advanced Spectroscopic and Structural Elucidation of S 3 1 Aminoethyl Pyridin 2 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for the unambiguous assignment of all atoms and for confirming the absolute stereochemistry of the chiral center.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts for (S)-3-(1-Aminoethyl)pyridin-2(1H)-one are predicted based on the analysis of similar pyridin-2(1H)-one and chiral 1-arylethylamine structures. chemicalbook.comdoi.org
The ¹H NMR spectrum is expected to show distinct signals for the pyridinone ring protons and the aminoethyl side chain. The lactam N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), characteristic of amide protons. The three protons on the pyridinone ring (H4, H5, H6) would appear in the olefinic/aromatic region (approx. 6.0-7.5 ppm), exhibiting characteristic coupling constants. The methine (CH) proton of the aminoethyl group, being adjacent to both the chiral center and the pyridinone ring, would likely resonate as a quartet around 4.0-4.5 ppm, coupled to the methyl protons. The methyl (CH₃) protons would appear as a doublet further upfield, around 1.4-1.6 ppm. The primary amine (NH₂) protons would typically be observed as a broad singlet.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the lactam ring is expected to be the most downfield signal, typically appearing around 160-165 ppm. The carbons of the pyridinone ring (C3, C4, C5, C6) would resonate in the 100-145 ppm range. For the side chain, the methine carbon (CH) would be expected around 50-55 ppm, while the methyl carbon (CH₃) would be found in the upfield region, around 20-25 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected ¹H Multiplicity |
|---|---|---|---|
| N1-H | >10 | - | br s |
| C2 | - | ~163 | - |
| C3 | - | ~130 | - |
| C4 | ~7.3 | ~140 | d |
| C5 | ~6.2 | ~105 | t |
| C6 | ~7.4 | ~120 | d |
| CH (Side Chain) | ~4.2 | ~52 | q |
| CH₃ (Side Chain) | ~1.5 | ~22 | d |
| NH₂ | ~1.8 (variable) | - | br s |
Two-dimensional NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule. mdpi.comipb.pt
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the adjacent ring protons (H4-H5, H5-H6) and, crucially, between the methine (CH) and methyl (CH₃) protons of the aminoethyl side chain, confirming the ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., the proton at ~4.2 ppm to the carbon at ~52 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for piecing the molecular fragments together. Expected key correlations include from the side-chain methine proton (CH) to the ring carbons C3 and C4, and from the methyl protons (CH₃) to the methine carbon (CH) and the ring carbon C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would be crucial for confirming the orientation of the aminoethyl side chain relative to the pyridinone ring. For instance, a spatial correlation between the side-chain methine (CH) proton and the ring H4 proton would provide evidence for their proximity.
To confirm the enantiomeric purity of the (S)-enantiomer, NMR spectroscopy in the presence of a chiral solvating agent (CSA) is employed. dntb.gov.uaunipi.it CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netresearchgate.net These diastereomeric complexes are non-equivalent and will exhibit separate signals in the NMR spectrum.
For a primary amine like this compound, common acidic CSAs such as (R)-(-)-O-acetylmandelic acid or (R)-(-)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate would be effective. researchgate.net Upon addition of the CSA to the NMR sample, the signals corresponding to the aminoethyl side chain (particularly the methine CH and the methyl CH₃) would be monitored. In a pure (S) sample, these signals would remain singlets (or maintain their original multiplicity). If any of the (R)-enantiomer were present, a second set of signals for the side chain protons would appear at a slightly different chemical shift, allowing for the direct quantification of enantiomeric excess (ee).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). uobasrah.edu.iq The spectra for this compound would be dominated by vibrations from the pyridinone ring and the primary amine. niscpr.res.inwikipedia.org
The IR spectrum would show several characteristic absorption bands. A strong, sharp band around 1650-1680 cm⁻¹ corresponding to the C=O (amide I) stretching vibration of the lactam is expected. Broad absorption in the 3200-3500 cm⁻¹ region would be attributable to N-H stretching vibrations from both the ring NH and the side-chain NH₂. C=C stretching vibrations from the pyridinone ring would appear in the 1550-1620 cm⁻¹ region. C-H stretching from both the ring and the alkyl side chain would be observed between 2850 and 3100 cm⁻¹.
The Raman spectrum provides complementary information, particularly for non-polar bonds and symmetric vibrations. The ring breathing and stretching modes of the pyridinone skeleton would be expected to produce strong signals in the Raman spectrum. cdnsciencepub.comresearchgate.net
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amine & Lactam) | 3200 - 3500 | IR |
| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 2980 | IR, Raman |
| C=O Stretch (Lactam) | 1650 - 1680 | IR (Strong) |
| C=C Ring Stretch | 1550 - 1620 | IR, Raman |
| N-H Bend (Amine) | 1590 - 1650 | IR |
| C-N Stretch | 1200 - 1350 | IR |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₇H₁₀N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 139.0866.
Analysis of the fragmentation pattern, typically using tandem mass spectrometry (MS/MS), provides structural confirmation. wikipedia.org The fragmentation of pyridones and amines is well-documented. rsc.orgacs.org For the target molecule, the most likely fragmentation pathway would be initiated by alpha-cleavage (cleavage of the bond adjacent to the amine). This would involve the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a highly stable, resonance-delocalized iminium ion fragment. This fragment ([M-15]⁺) would be expected to be the base peak or a very prominent peak in the spectrum. Other potential fragmentations include the loss of ammonia (B1221849) (NH₃) or the characteristic loss of carbon monoxide (CO) from the pyridinone ring.
Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Formula | Identity |
|---|---|---|
| 139.0866 | [C₇H₁₁N₂O]⁺ | [M+H]⁺ |
| 124.0631 | [C₆H₈N₂O]⁺ | [M+H - CH₃]⁺ (Alpha-cleavage) |
| 122.0944 | [C₇H₁₂N₂]⁺ | [M+H - OH]⁺ (from tautomer) |
| 111.0862 | [C₆H₁₁N₂]⁺ | [M+H - CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. researchgate.netmdpi.com This technique would unequivocally confirm the connectivity of the atoms and, most importantly, determine the absolute (S)-configuration of the chiral center without ambiguity.
The crystal structure would also reveal detailed information about intermolecular interactions. It is highly probable that the molecule would form an extensive network of hydrogen bonds in the crystal lattice. researchgate.net Potential interactions include hydrogen bonds between the lactam N-H of one molecule and the carbonyl oxygen of a neighboring molecule, as well as hydrogen bonds involving the primary amino group (as both a donor and acceptor) and the carbonyl oxygen or lactam nitrogen. These interactions govern the crystal packing and the macroscopic properties of the solid material. Analysis of bond lengths and angles would be compared with known values for pyridinone and amine substructures to ensure they fall within expected ranges. mdpi.com
Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds like this compound, chiroptical spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, serve as a powerful tool for the unambiguous assignment of the spatial arrangement of atoms at the stereocenter.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, can be either positive or negative and is highly sensitive to the three-dimensional structure of the molecule. The resulting CD spectrum, a plot of molar ellipticity ([θ]) versus wavelength, provides a unique fingerprint of the molecule's stereochemistry.
In the case of this compound, the absolute configuration is assigned by comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the S-configuration). This computational approach, typically employing Time-Dependent Density Functional Theory (TDDFT), has become a standard and reliable method for the stereochemical elucidation of chiral molecules. The process involves first identifying the stable conformers of the molecule through computational conformational analysis. Subsequently, the CD spectrum for each significant conformer is calculated, and a Boltzmann-weighted average spectrum is generated. A good agreement between the experimental and the calculated spectrum for the S-enantiomer confirms the absolute configuration of the synthesized or isolated compound.
For a hypothetical analysis, one would expect to observe specific electronic transitions in the UV-Vis absorption spectrum of the compound, which would correspond to the Cotton effects in the CD spectrum. The pyridinone moiety typically exhibits π → π* and n → π* transitions. The chiral perturbation induced by the (S)-configured aminoethyl group would lead to distinct positive or negative Cotton effects associated with these transitions.
A representative, albeit hypothetical, data table illustrating the kind of information that would be generated from such a study is presented below. This table showcases the expected type of data from experimental measurements and theoretical calculations used to assign the absolute configuration.
Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Experimental Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Calculated Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-isomer | Type of Cotton Effect | Corresponding Electronic Transition |
| ~280 | Positive | Positive | Positive | n → π |
| ~240 | Negative | Negative | Negative | π → π |
| ~210 | Positive | Positive | Positive | π → π* |
Based on a comprehensive search of available scientific literature, specific computational chemistry studies focusing solely on This compound could not be located. Consequently, the generation of an article with detailed, compound-specific research findings and data tables as requested is not possible without resorting to speculation or presenting data from related but distinct molecules, which would be scientifically inaccurate.
While computational studies have been performed on structurally similar compounds, such as other pyridine (B92270) and pyridinone derivatives, the unique structural arrangement of this compound—specifically the placement of the aminoethyl group at the 3-position and the presence of the keto group—means that data from these other studies cannot be accurately extrapolated to the target molecule.
To fulfill the user's request for a thorough, informative, and scientifically accurate article, it would be necessary to have access to published research that has performed Density Functional Theory (DFT) calculations or other theoretical analyses directly on this compound. Such studies would provide the necessary data for geometry optimization, vibrational frequencies, frontier molecular orbitals, and other quantum chemical descriptors specified in the outline.
Without these specific data points, creating the mandated data tables and discussing detailed research findings would compromise the integrity and accuracy of the article. Therefore, the request cannot be fulfilled at this time.
Computational Chemistry and Theoretical Studies of S 3 1 Aminoethyl Pyridin 2 1h One
Quantum Chemical Descriptors and Reactivity Predictions
Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity Index)
Ionization Potential (I): Represents the energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates a greater tendency to act as an electron donor.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests a greater capacity to act as an electron acceptor.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron configuration. It is calculated as η = (I - A) / 2. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," indicating higher stability and lower reactivity. scirp.org
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ - (I + A) / 2). A higher electrophilicity index points to a stronger electrophilic nature.
Due to the absence of specific published DFT calculations for (S)-3-(1-Aminoethyl)pyridin-2(1H)-one, the following table presents illustrative data based on typical values for similar heterocyclic compounds. These values are hypothetical and serve to demonstrate the application of these descriptors.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.20 |
| Ionization Potential | I | -EHOMO | 6.50 |
| Electron Affinity | A | -ELUMO | 1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
| Electronic Chemical Potential | μ | -(I + A) / 2 | -3.85 |
| Electrophilicity Index | ω | μ² / (2η) | 2.79 |
Local Reactivity Descriptors (e.g., Fukui Functions)
By condensing the Fukui function values onto individual atomic centers, one can obtain three indices for each atom k:
fk+: For nucleophilic attack (electron acceptance). A high value indicates the atom is a good electrophilic site.
fk-: For electrophilic attack (electron donation). A high value indicates the atom is a good nucleophilic site.
fk0: For radical attack.
The following interactive table provides hypothetical condensed Fukui function values for selected atoms in this compound to illustrate how these descriptors pinpoint reactive centers.
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Interpretation |
|---|---|---|---|
| O(carbonyl) | 0.15 | 0.25 | Most likely site for electrophilic attack (e.g., protonation). |
| N(ring) | 0.08 | 0.18 | A secondary site for electrophilic attack. |
| N(amino) | 0.05 | 0.22 | A strong site for electrophilic attack. |
| C(carbonyl) | 0.28 | 0.04 | Most likely site for nucleophilic attack. |
| C4(ring) | 0.20 | 0.06 | A secondary site for nucleophilic attack. |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
This compound possesses conformational flexibility, primarily around the rotatable single bonds of its aminoethyl side chain. Molecular Dynamics (MD) simulations are a computational method used to explore the conformational landscape of such molecules by simulating their atomic motions over time. nih.gov This technique provides valuable insights into the preferred shapes and orientations the molecule adopts, which are crucial for understanding its interactions with other molecules, such as biological receptors. jchemlett.com
An MD simulation of this compound would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms using a force field. By integrating Newton's equations of motion, the trajectory of each atom is tracked over a set period, often on the scale of nanoseconds to microseconds. Analysis of this trajectory reveals the most stable, low-energy conformations, the dynamics of transitions between them, and how the molecule's shape is influenced by its environment. Such studies are common for pyridone-based compounds to understand their dynamic behavior. nih.govjchemlett.com
Solvation Models and Solvent Effects on Electronic Structure (e.g., IEF-PCM)
Chemical reactions and measurements are frequently conducted in solution, where the solvent can significantly influence a molecule's properties and reactivity. numberanalytics.com Computational models must account for these effects to provide realistic predictions. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model that simulates the effects of a solvent without explicitly representing every solvent molecule. researchgate.net
In the IEF-PCM approach, the solute molecule is placed within a cavity created in a continuous dielectric medium that represents the solvent. The model calculates the electrostatic interaction between the solute's electron density and the polarized dielectric continuum. This self-consistent reaction field (SCRF) approach allows for the recalculation of the molecule's electronic structure and properties, such as the global reactivity descriptors, in the presence of a solvent. researchgate.net Applying the IEF-PCM model to this compound would enable the study of how its electronic properties and reactivity indices change in different solvents (e.g., water, ethanol), providing a more accurate correlation with experimental observations.
Role of S 3 1 Aminoethyl Pyridin 2 1h One As a Chiral Building Block in Advanced Organic Synthesis
Applications in the Asymmetric Synthesis of Complex Heterocyclic Frameworks
The unique structural features of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one make it an excellent starting material for the asymmetric synthesis of intricate heterocyclic frameworks. The chiral aminoethyl side chain can direct the stereochemical outcome of subsequent reactions, allowing for the construction of new stereocenters with high diastereoselectivity. Synthetic chemists have utilized this building block in multi-step sequences to forge fused, bridged, and spirocyclic heterocyclic systems. researchgate.net
For instance, the primary amine can be acylated or alkylated, and the pyridinone ring can undergo various transformations such as N-alkylation, halogenation, and cross-coupling reactions. These modifications, performed on the chiral scaffold, pave the way for the synthesis of novel heterocyclic compounds with potential biological activities. The synthesis of chiral macrocyclic pyridine (B92270) derivatives has been achieved starting from related chiral pyridine building blocks, highlighting the utility of such scaffolds in constructing complex architectures. researchgate.net
| Heterocyclic Framework | Synthetic Strategy | Key Features |
|---|---|---|
| Chiral Tricyclic Pyridines | Coupling of chiral diamino acid hydrazides with pyridine dicarbonyl dichloride. researchgate.net | Incorporation of amino acid chirality into a rigid tricyclic system. |
| Chiral Macrocyclic Pyridines | Reaction of chiral hydrazides with diacetylpyridine (B91181) or diformylcalix bohrium.comarene. researchgate.net | Formation of large, stereodefined macrocycles with potential host-guest properties. |
| Pyrido[1,2-a]thieno[3,2-e]pyrimidines | Reaction of cyanoacetamides with arylidenemalononitrile. nih.gov | Multi-component reaction leading to a complex fused heterocyclic system. |
Enantioselective Construction of Bioactive Scaffolds and Advanced Intermediates
The pyridinone core is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov The enantiomerically pure nature of this compound is crucial in the synthesis of bioactive scaffolds, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.
This building block has been instrumental in the development of advanced intermediates for drug discovery programs. For example, derivatives of chiral pyridinones are being investigated as potential therapeutic agents. The synthesis of structurally diverse chiral pyrazolo[3,4-b]pyridin-6-ones has been achieved with excellent enantioselectivities, showcasing the utility of asymmetric catalysis in conjunction with chiral building blocks. rsc.org The ability to construct these complex molecules with high stereochemical purity is essential for evaluating their structure-activity relationships (SAR) and identifying potent and selective drug candidates.
| Compound Class | Biological Activity/Application | Synthetic Approach |
|---|---|---|
| Pyrazolo[3,4-b]pyridin-6-ones | Potential therapeutic agents. rsc.org | N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation. rsc.org |
| Guaipyridine Alkaloids | Natural products with complex stereochemistry. rsc.org | Biomimetic cyclization of a 1,5-dicarbonyl compound. rsc.org |
| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | Antitumor activity. mdpi.com | Suzuki–Miyaura coupling reaction. mdpi.com |
Strategies for Stereocontrol in Chiral Pool Synthesis
Chiral pool synthesis is a strategy that utilizes readily available enantiopure compounds, such as amino acids or carbohydrates, as starting materials to synthesize complex chiral molecules. This compound can be considered a member of the chiral pool, and its inherent stereocenter serves as a control element for the introduction of new stereocenters.
Strategies for stereocontrol in syntheses starting from this building block often involve diastereoselective reactions. The existing stereocenter at the aminoethyl side chain can influence the facial selectivity of reactions on nearby prochiral centers. This can be achieved through steric hindrance, where the bulky substituent on the chiral center blocks one face of the molecule, or through chelation control, where the amino group coordinates to a metal catalyst, directing the reagent to a specific face.
For example, the reduction of a ketone adjacent to the chiral center can proceed with high diastereoselectivity due to the directing effect of the amino group. Similarly, in alkylation or aldol (B89426) reactions of enolates derived from the pyridinone ring, the stereochemical outcome can be influenced by the chiral side chain. The choice of reagents, solvents, and reaction conditions plays a crucial role in maximizing the level of stereocontrol.
Utilization in Fragment-Based Drug Design and Biomolecular Mimetics
Fragment-based drug design (FBDD) is a powerful approach in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.govnih.gov Once a fragment hit is identified, it can be elaborated or linked with other fragments to generate a more potent lead compound. The pyridinone scaffold is recognized as a valuable component in fragment libraries due to its ability to form hydrogen bonds as both a donor and an acceptor. frontiersin.orgbohrium.com
This compound, with its defined stereochemistry and multiple points for diversification, is an attractive scaffold for the development of fragment libraries. The chiral nature of this fragment can provide crucial information about the stereochemical preferences of the target's binding pocket.
Furthermore, the structural motifs present in this compound can be used to design biomolecular mimetics. For example, the pyridinone ring can mimic the hydrogen bonding patterns of peptide backbones or nucleic acid bases. By incorporating the chiral aminoethyl side chain, these mimetics can be designed to mimic the three-dimensional structure of natural ligands, potentially leading to compounds with high affinity and selectivity for their biological targets.
Structure Activity Relationship Sar Studies of S 3 1 Aminoethyl Pyridin 2 1h One Derivatives
Systematic Modulations of the Pyridin-2(1H)-one Core and Their Impact on Activity
The pyridin-2(1H)-one core offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups on the ring affect activity. Research has shown that substitutions at the C3, C5, and C6 positions are particularly important.
Studies on 3,5-disubstituted pyridin-2(1H)-one derivatives have demonstrated that the nature of the substituents at these positions is critical for analgesic and anti-inflammatory activities. For instance, introducing various aryl or heteroaryl moieties at the 3-position and a phenylamino group at the 5-position led to derivatives with strong anti-allodynic potency in rat models. Further optimization by varying the substitution at the 5-position, while keeping an indol-4-yl moiety at the 3-position, resulted in compounds with even greater potency.
In other studies focusing on different biological targets, such as interleukin-2 inducible T-cell kinase (Itk), the introduction of a substituted heteroaromatic ring at the 5-position of a 3-aminopyrid-2-one motif was key to achieving optimal selectivity over related kinases nih.gov. Similarly, for anti-urease activity, SAR analysis suggested that electron-releasing groups on the pyridin-2(1H)-one scaffold are important for modulating biological activity nih.gov. Electron-withdrawing groups attached to the pyridinone ring have also been shown to contribute to inhibitory effects in other contexts by increasing the acidity of the nitrogen-bound hydrogen, thereby enhancing interactions with the active site of the target enzyme mdpi.com.
The data below summarizes key findings from SAR studies on the pyridin-2(1H)-one core.
| Modification Site | Modification Type | Observed Impact on Activity |
| C3-Position | Substitution with aryl/heteroaryl moieties (e.g., indol-4-yl) | Crucial for potent anti-allodynic effects, works in synergy with C5 substitutions. |
| C5-Position | Substitution with phenylamino or (pyridin-4-yl)amino groups | Significantly improves anti-allodynic potency. nih.govmdpi.com |
| C5-Position | Introduction of a substituted heteroaromatic ring | Key to achieving optimal selectivity for Itk kinase inhibition. nih.gov |
| General Substitution | Addition of electron-releasing groups | Important for modulating anti-urease activity. nih.gov |
| General Substitution | Addition of electron-withdrawing groups | Can enhance inhibitory activity by improving interactions with the target's active site. mdpi.com |
| N1-Position | Methylation of the ring nitrogen | Can alter activity profiles; in some analgesic series, methylation led to lower potency. |
Stereochemical Influence of the (S)-Aminoethyl Moiety on Biological Activity Profiles
The stereochemistry of a chiral drug is a critical determinant of its biological activity. The two enantiomers of a chiral molecule can exhibit profound differences in their pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological macromolecules like enzymes and receptors.
While extensive research highlights the importance of the pyridin-2(1H)-one scaffold, specific literature detailing a direct comparison of the biological activity of the (S)- and (R)-enantiomers of 3-(1-Aminoethyl)pyridin-2(1H)-one is limited. However, the consistent use of the (S)-enantiomer in the synthesis of novel, biologically active compounds, such as certain isoquinolin-1(2H)-one derivatives, strongly implies that the (S)-configuration is preferred for achieving the desired therapeutic effect in those series mdpi.com.
The general principles of stereochemistry in drug action are well-established. For many classes of compounds, one enantiomer is significantly more potent than the other, and in some cases, the other enantiomer may be inactive or even contribute to undesirable side effects researchgate.net. For example, in studies of nature-inspired 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, while the other diastereoisomers were inactive researchgate.net. This underscores that a specific stereochemical configuration is often essential for proper binding to the biological target.
The presumed importance of the (S)-configuration at the aminoethyl moiety for the activity of pyridin-2(1H)-one derivatives is based on these fundamental principles of medicinal chemistry. It is hypothesized that the specific spatial arrangement of the amino group, the methyl group, and the pyridinone core provided by the (S)-enantiomer is crucial for optimal interaction with the target binding site.
| Stereochemical Aspect | Observation / Principle | Implication for Activity |
| General Principle | Enantiomers of a chiral drug often have different biological activities. | One isomer (e.g., the S-form) is typically more potent or efficacious than the other. |
| Specific Compound | Direct comparative studies on (S)- vs (R)-3-(1-Aminoethyl)pyridin-2(1H)-one are not widely available. | The preference for synthesizing the (S)-isomer in related compound series suggests its stereochemistry is vital for activity mdpi.com. |
| Analogous Compounds | For other chiral compounds like 3-Br-acivicin, only the natural stereoisomers show significant biological activity researchgate.net. | Highlights the critical role of stereochemistry in determining potency and efficacy. |
Exploration of Linker and Terminal Group Variations on Activity in Functionalized Derivatives
In many derivatives of (S)-3-(1-Aminoethyl)pyridin-2(1H)-one, the aminoethyl moiety serves as an attachment point for various linkers and terminal functional groups designed to probe interactions with the target protein or modify the molecule's physicochemical properties. The nature, length, and flexibility of these linkers can have a substantial impact on biological activity.
In the context of 3,5-disubstituted pyridin-2(1H)-ones developed as analgesics, modifications to the linking atom between the pyridinone core and a substituent ring system were explored. For example, replacing a nitrogen atom (amino linker) with an oxygen atom or an amide function (aminocarbonyl linker) was shown to be a viable strategy, with some of the resulting compounds retaining good activity .
These findings highlight that linker chemistry is a critical component of the SAR for this class of compounds. The optimal linker often achieves a balance between conformational flexibility, which allows the molecule to adopt the ideal binding pose, and rigidity, which can minimize the entropic penalty upon binding.
| Linker / Group Type | Modification | Impact on Biological Activity |
| Linking Atom | Replacing a linking NH group with an Oxygen atom | Maintained good analgesic activity in a 3,5-disubstituted pyridinone series . |
| Linking Group | Replacing a linking NH group with an Aminocarbonyl group | Also resulted in derivatives with good analgesic activity . |
| Linker Nature & Position | Varying linker between a hydroxypyridinone and a core structure | Demonstrated a considerable impact on microbial growth inhibition. |
| Terminal Group | Functionalization of the 3-amino group in 3-aminopyrid-2-ones | Enabled rapid enhancement of inhibitory activity against Itk kinase nih.gov. |
Q & A
Q. What are the current synthetic routes for (S)-3-(1-Aminoethyl)pyridin-2(1H)-one, and how can their efficiency be optimized?
The synthesis of pyridin-2(1H)-one derivatives typically involves multistep reactions, including ring formation and functionalization. For this compound, stereoselective introduction of the aminoethyl group is critical. Methods may include condensation reactions (e.g., between pyrrolidine and pyridine precursors) or chiral resolution techniques. Challenges such as low yields or racemization can be addressed via catalytic asymmetric synthesis or enzymatic resolution . Recent advances in microwave-assisted synthesis or flow chemistry may improve reaction efficiency and scalability .
Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are essential for structural validation?
Chiral HPLC or capillary electrophoresis can resolve enantiomers, while X-ray crystallography (using programs like SHELXL ) provides definitive stereochemical assignment. Nuclear Overhauser Effect (NOE) NMR experiments and vibrational circular dichroism (VCD) are complementary for solution-state analysis. Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups .
Q. What preliminary biological screening assays are recommended for evaluating this compound?
Initial screening should focus on target-specific assays based on structural analogs. For example:
- DPP-4 inhibition : Fluorescent substrate cleavage assays (e.g., Gly-Pro-AMC) to measure IC₅₀ values .
- Antiviral activity : HIV-1 reverse transcriptase inhibition assays using wild-type and mutant strains to assess resistance profiles .
- Cytotoxicity : MTT or resazurin assays in HEK293 or HepG2 cells to determine selectivity indices .
Advanced Research Questions
Q. How can researchers address the low solubility and bioavailability of this compound in preclinical studies?
Solubility challenges may arise from the compound’s polar aminoethyl group and planar pyridinone core. Strategies include:
- Prodrug design : Masking the amino group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance lipophilicity .
- Co-solvents or nanoformulations : Using PEGylated liposomes or cyclodextrin complexes to improve dissolution .
- Salt formation : Screening with counterions (e.g., hydrochloride) to optimize crystalline stability .
Q. What experimental designs are effective for overcoming resistance mutations in target enzymes (e.g., HIV-1 reverse transcriptase)?
Resistance profiling requires:
- Crystallographic analysis : Resolve binding modes using mutant enzyme structures (e.g., K103N or Y181C mutants) to identify steric clashes or altered hydrogen bonds .
- Structure-activity relationship (SAR) studies : Introduce bulky substituents (e.g., trifluoromethyl groups) to bypass mutations, as seen in second-generation NNRTIs .
- Combinatorial libraries : High-throughput screening of analogs with diversified C-3 and C-4 substituents to enhance adaptability .
Q. How should contradictory data between in vitro biochemical assays and in vivo models be resolved?
Discrepancies may stem from off-target effects, metabolic instability, or species-specific differences. Mitigation strategies include:
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify clearance issues .
- Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites .
Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives?
- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with target active sites (e.g., DPP-4 or HIV RT) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for mutations to prioritize analogs with robust resistance profiles .
- QSAR models : Train machine learning algorithms on datasets of pyridinone derivatives to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
